molecular formula C15H15N5OS2 B3157776 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 852408-83-4

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B3157776
CAS No.: 852408-83-4
M. Wt: 345.4 g/mol
InChI Key: PKQMCHYBUUNQMZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a thienyl group, and a thiazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the thienyl group and the thiazolo-pyridine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidine ring.

  • Cyclization Reactions: Cyclization steps are employed to form the thiazolo-pyridine core.

  • Substitution Reactions: Substitution reactions are used to introduce the thienyl group at the appropriate position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions are used to replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Typical reagents include halogenating agents like bromine (Br2) and iodine (I2).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 2-(Pyrrolidin-1-yl)pyridine: This compound lacks the thienyl group and the thiazolo-pyridine core.

  • 2-(Pyrrolidin-1-yl)acetic acid: This compound has a simpler structure without the thiazolo-pyridine core.

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Properties

IUPAC Name

2-pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c16-19-14(21)9-8-10(11-4-3-7-22-11)17-13-12(9)23-15(18-13)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6,16H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQMCHYBUUNQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Reactant of Route 3
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Reactant of Route 4
Reactant of Route 4
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Reactant of Route 6
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

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